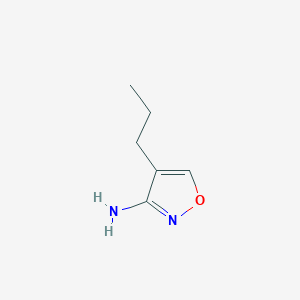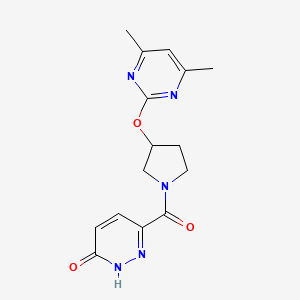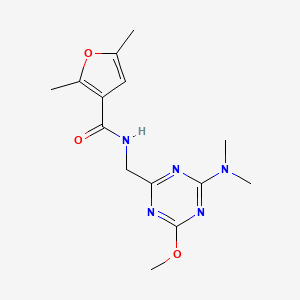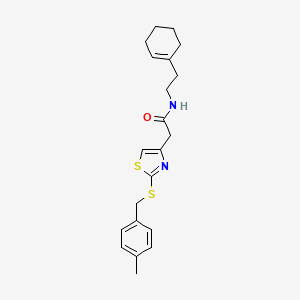
N-(2-chlorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, also known as D609, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1988 and has since been used in various studies due to its ability to inhibit phosphatidylcholine-specific phospholipase C (PC-PLC).
Scientific Research Applications
Anticonvulsant Properties
A study focused on the design and synthesis of novel N-substituted-3-chloro-2-azetidinone derivatives, which includes compounds structurally related to N-(2-chlorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide. These compounds were synthesized through condensation reactions and evaluated for their anticonvulsant activities. One of the compounds exhibited excellent anticonvulsant activity without neurotoxicity, suggesting potential for developing new therapeutic agents in epilepsy treatment (Hozaifa Hasan et al., 2011).
Antimicrobial Activity
Another research area explored the synthesis and antimicrobial screening of azetidine derivatives, closely related to the chemical structure . These derivatives were synthesized and tested against various bacterial and fungal strains. The results demonstrated significant antimicrobial activity, highlighting the potential use of such compounds in the development of new antimicrobial agents (Rakesh Patel et al., 2014).
Supramolecular Chemistry
Isonicotinamide, a component of the chemical structure under discussion, has been utilized in the synthesis of various copper(II) complexes. These complexes form infinite 1-D chains and demonstrate the utility of isonicotinamide as a supramolecular reagent. This research provides insight into the construction of inorganic–organic hybrid materials, which could have applications in materials science and catalysis (C. Aakeröy et al., 2003).
Crystal Engineering
Further research into the interactions between isonicotinamide and carboxylic acids has led to the creation of multicomponent solid forms. These forms, characterized by various analytical techniques, exhibit diverse structural and supramolecular aspects. Such studies are foundational in crystal engineering, where understanding and controlling molecular interactions can lead to the development of materials with desired properties (Yuting Zhang et al., 2021).
Corrosion Inhibition
Investigations into the corrosion inhibition effect of isonicotinamide derivatives on mild steel in acidic environments have shown promising results. These studies are critical for developing new corrosion inhibitors, which are essential for extending the life and ensuring the safety of metal structures in corrosive environments (M. Yadav et al., 2015).
properties
IUPAC Name |
N-(2-chlorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c17-13-3-1-2-4-14(13)19-16(20)11-5-7-18-15(9-11)21-12-6-8-22-10-12/h1-5,7,9,12H,6,8,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEXXXCDZLFYSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3,4-difluorophenyl)oxalamide](/img/structure/B2800329.png)

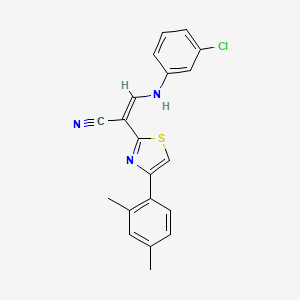
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2800336.png)
![3,4,5-triethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2800338.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2800340.png)

